4-isopropyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
BenchChem offers high-quality 4-isopropyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-isopropyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-15(2)16-8-11-18(12-9-16)30(27,28)24-17-10-13-21-19(14-17)23(26)25(3)20-6-4-5-7-22(20)29-21/h4-15,24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZLRHSDNKPOAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-isopropyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including anti-inflammatory, antimicrobial, and antioxidant activities, based on various research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C22H20N2O4S
- Molecular Weight : 408.5 g/mol
- CAS Number : 922137-66-4
Biological Activity Overview
Research indicates that derivatives of benzenesulfonamides, including this compound, exhibit a range of biological activities. The focus has been primarily on their anti-inflammatory and antimicrobial properties.
Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of various benzenesulfonamide derivatives. The results showed significant inhibition of carrageenan-induced rat paw edema, with some compounds demonstrating up to 94.69% inhibition at specific time intervals (1, 2, and 3 hours) after administration . This suggests that the compound may effectively reduce inflammation.
Antimicrobial Activity
The antimicrobial efficacy of related compounds was assessed against various pathogens. Key findings include:
- Minimum Inhibitory Concentration (MIC) values for several derivatives:
- Against E. coli: MIC = 6.72 mg/mL
- Against S. aureus: MIC = 6.63 mg/mL
- Against P. aeruginosa: MIC = 6.67 mg/mL
- Against C. albicans: MIC = 6.63 mg/mL
These results indicate that compounds similar to 4-isopropyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide possess notable antimicrobial properties, making them candidates for further development as therapeutic agents .
Antioxidant Activity
Antioxidant activity is another critical aspect of the biological profile of this compound class. Some sulfonamide derivatives were found to have comparable antioxidant activity to Vitamin C, suggesting their potential role in combating oxidative stress .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A (2019) | Anti-inflammatory | Compounds inhibited rat paw edema by up to 94.69% |
| Study B (2022) | Antimicrobial | MIC values ranged from 6.28 mg/mL to 6.72 mg/mL against various pathogens |
| Study C (2019) | Antioxidant | Some derivatives showed IC50 comparable to Vitamin C |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications in the sulfonamide structure can significantly affect biological activity. For instance, the presence of specific substituents on the benzene ring or variations in the oxazepin moiety can enhance efficacy against particular biological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
